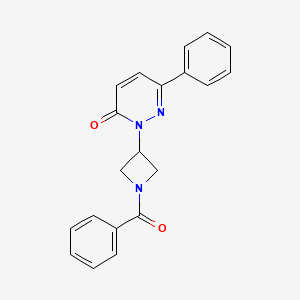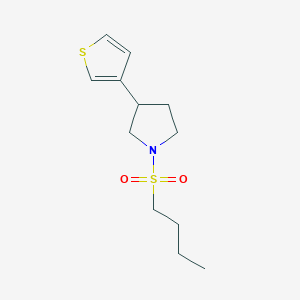
1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine: is a synthetic compound featuring both a pyrrolidine ring and a thiophene ring, linked via a butylsulfonyl group. This unique structure positions it as a versatile molecule in various fields of scientific research and industrial applications, with potential for significant impact due to its hybrid properties.
Métodos De Preparación
Synthetic Routes
Several synthetic routes can be employed to prepare 1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine. A common approach involves the reaction of thiophene-3-carboxaldehyde with a pyrrolidine derivative, followed by the introduction of a butylsulfonyl group. Reagents such as butanesulfonyl chloride in the presence of a base like triethylamine are typically used under controlled temperature conditions to ensure efficient synthesis.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound often involves the optimization of reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and purity. Methods like continuous flow chemistry can enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate, it can form sulfoxides or sulfones.
Reduction: : Reductive agents like lithium aluminum hydride can reduce the compound, affecting the sulfonyl group.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, conducted under mild heating.
Reduction: : Lithium aluminum hydride, typically performed under an inert atmosphere.
Substitution: : Reagents like halogens or nucleophiles, under varying conditions depending on the desired substitution product.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Reduced pyrrolidine derivatives.
Substitution Products: : Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine is explored for its role in developing new synthetic methodologies and understanding reaction mechanisms.
Biology
Its unique structural features make it an interesting candidate for biological studies, particularly in the modulation of enzyme activities or as a probe in biochemical assays.
Medicine
The compound's potential pharmacological properties are of great interest. It may serve as a lead compound for developing new drugs targeting specific pathways involved in diseases.
Industry
In the industrial sector, it could be used in the synthesis of advanced materials, polymers, and as an intermediate in the production of other complex molecules.
Mecanismo De Acción
1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine exerts its effects primarily through interactions at the molecular level with specific targets, including enzymes and receptors. Its action involves binding to these targets, altering their conformation and thereby modulating their activity. Pathways influenced by this compound are currently under investigation, with initial studies suggesting significant effects on metabolic and signaling pathways.
Comparación Con Compuestos Similares
1-(Butylsulfonyl)-3-(thiophen-3-yl)pyrrolidine stands out due to its hybrid structure combining both sulfonyl and thiophene functionalities, which imparts unique reactivity and biological properties.
Similar Compounds
Thiophene-2-sulfonamide
Pyrrolidine-3-sulfonyl fluoride
Butylsulfonyl-3-pyridine
Compared to these compounds, this compound exhibits a broader range of applications and enhanced reactivity, making it a compound of significant interest for further research and development.
Let me know if there's anything specific you want to delve deeper into!
Propiedades
IUPAC Name |
1-butylsulfonyl-3-thiophen-3-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S2/c1-2-3-8-17(14,15)13-6-4-11(9-13)12-5-7-16-10-12/h5,7,10-11H,2-4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRWUFKYAGFHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
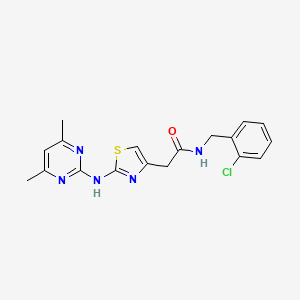
![tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B2825389.png)
![5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2825391.png)
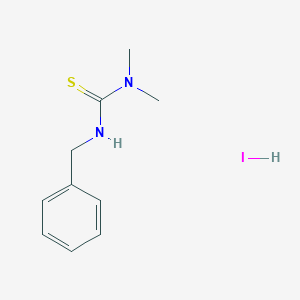
![N'-(2,5-difluorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2825393.png)
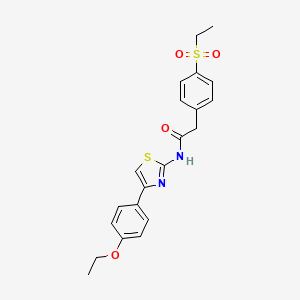
![1-{[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2825395.png)
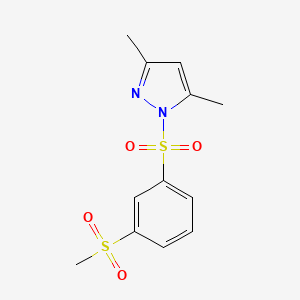
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2825399.png)
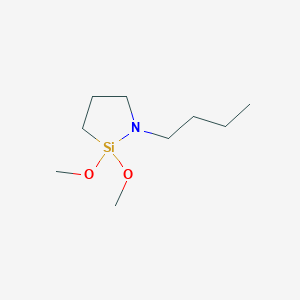

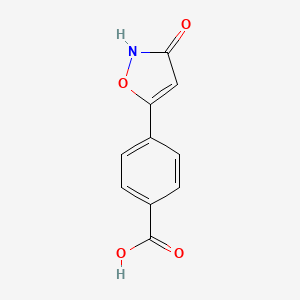
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2825406.png)
